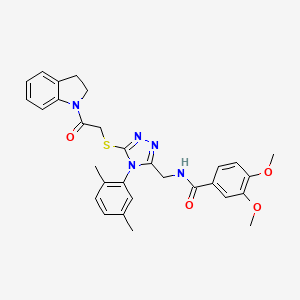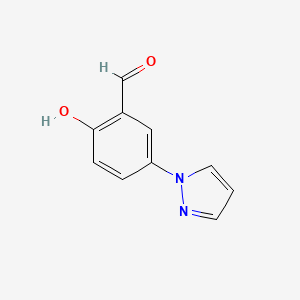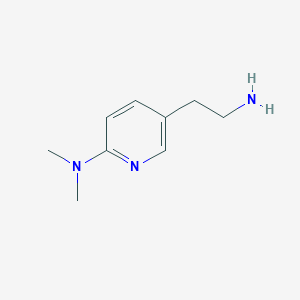
N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Research on complex organic compounds often explores their synthesis, structure, and potential applications in various fields like pharmacology, materials science, and chemistry. Compounds with a structure similar to the one mentioned are typically investigated for their unique chemical properties and potential biological activities.
Synthesis Analysis
The synthesis of complex organic molecules usually involves multi-step chemical reactions, starting from simpler molecules and gradually building up the desired structure. Techniques like condensation reactions, cycloadditions, and functional group transformations are common (Yang Hong et al., 2015). The efficiency, yield, and stereoselectivity of these reactions are critical factors in synthesis analysis.
Aplicaciones Científicas De Investigación
Reactivity of 1,2,4-Triazole Derivatives
Compounds containing the 1,2,4-triazole moiety, such as N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide, demonstrate significant chemical reactivity and biological activity. Recent studies have highlighted the antioxidant and antiradical activities of 1,2,4-triazoles, comparing their biological effects to those of biogenic amino acids like cysteine. The research underscores the potential of these compounds in mitigating the adverse effects of high radiation doses, suggesting a broad spectrum of pharmacological applications beyond traditional therapeutic areas (Kaplaushenko, 2019).
Synthetic and Pharmacological Potential
The structural versatility of 1,2,4-triazole derivatives has been a focus of recent patent reviews, emphasizing the development of novel compounds with anti-inflammatory, antimicrobial, and antiviral properties. These studies have explored the synthesis and potential uses of 1,2,4-triazoles in creating new drugs, highlighting the importance of this class of compounds in addressing a wide range of diseases, including neglected diseases and those caused by drug-resistant bacteria (Ferreira et al., 2013).
Biological and Chemical Properties
The biological and chemical properties of 1,2,4-triazole derivatives have been extensively reviewed, with a focus on their synthesis, physico-chemical characteristics, and diverse applications. These derivatives are not only pivotal in pharmaceutical, medical, and veterinary fields but also in engineering, metallurgy, and agriculture, serving as optical materials, photosensitizers, coloring agents, antioxidants, and corrosion inhibitors. Their low toxicity further enhances their utility across various domains, indicating a promising avenue for future research and application (Parchenko, 2019).
Propiedades
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5O4S/c1-19-9-10-20(2)24(15-19)35-27(17-31-29(37)22-11-12-25(38-3)26(16-22)39-4)32-33-30(35)40-18-28(36)34-14-13-21-7-5-6-8-23(21)34/h5-12,15-16H,13-14,17-18H2,1-4H3,(H,31,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYXFNUIXJNVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide](/img/structure/B2495216.png)
![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2495217.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2495221.png)
![3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid](/img/structure/B2495223.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2495224.png)





![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B2495235.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495238.png)